2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid
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Overview
Description
2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Oxidation Reactions: Formation of oxides and other oxidized products.
Reduction Reactions: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents.
Materials Science: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: Investigated for its potential biological activities and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: A closely related compound with similar chemical properties.
Benzo[d]oxazole-5-acrylic acid: Another related compound with a different functional group.
2-(Chloromethyl)-1,3-benzoxazole: Shares the chloromethyl and benzoxazole moieties.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of both the chloromethyl and acrylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C11H8ClNO3 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
(E)-3-[2-(chloromethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-6-10-13-8-5-7(2-4-11(14)15)1-3-9(8)16-10/h1-5H,6H2,(H,14,15)/b4-2+ |
InChI Key |
KVHRRDYORVPKBI-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CCl |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CCl |
Origin of Product |
United States |
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